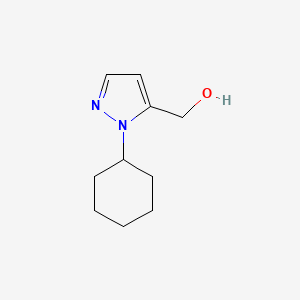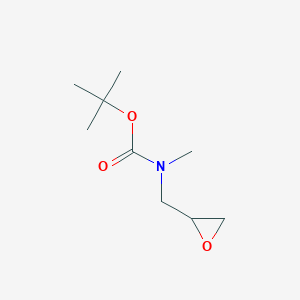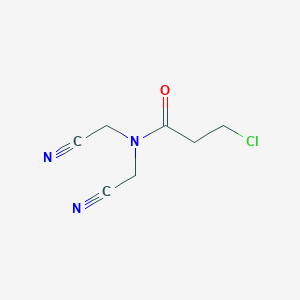
(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol" often involves catalyzed cyclization reactions, employing catalysts such as InCl3 to promote the formation of novel cyclic structures from precursor aldehydes and ketones in good yields and high selectivity (Reddy et al., 2012). Such methodologies highlight the efficiency and versatility of catalyzed reactions in constructing complex cyclic architectures from simpler organic substrates.
Molecular Structure Analysis
Molecular structure analysis, including single crystal X-ray diffraction, is pivotal in determining the precise spatial arrangement of atoms within compounds. For example, cyclohexanaminium derivatives have been structurally characterized, revealing intricate details about their crystallography and molecular geometry (Li et al., 2017). These analyses provide crucial insights into the molecular structure, aiding in the understanding of the compound's chemical behavior.
Applications De Recherche Scientifique
Catalysis and Synthesis
(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, as a derivative of pyrazole, finds applications in catalysis and synthesis. For instance, C-scorpionate metal-complexes, which are derivatives of pyrazolyl methanes like (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, have been used as catalysts in various industrially significant reactions. These reactions include the selective oxidation of hydrocarbons and the reduction of carbon dioxide, demonstrating the utility of these complexes in important chemical transformations (Martins, 2019). Additionally, pyrazole derivatives have been involved in the highly efficient, eco-friendly synthesis of methanol directly from carbon dioxide, highlighting their potential in sustainable chemical processes (Ribeiro, Martins, & Pombeiro, 2017).
Molecular Structure and Magnetic Properties
The structural characteristics of pyrazole derivatives also contribute to their scientific relevance. For instance, (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol-related compounds have been synthesized and studied for their structural properties. The title compound, C17H12BrClN2O, synthesized from the oxidation of related pyrazolyl methanol, showcases how the molecular structure can be explored for understanding conformational aspects (Fu-Rong Li et al., 2012). In the field of magnetism, pyrazole-based ligands have been used to induce single-molecule magnetic behavior in complexes, demonstrating the role of these derivatives in advanced material sciences (Klinke et al., 2014).
Chemical Synthesis
Furthermore, pyrazole derivatives are prominent in chemical synthesis, offering pathways to novel compounds with potential applications. Innovative synthesis methods have been developed using pyrazole as a core structure, leading to the production of various compounds with distinct chemical properties. For instance, the novel synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives has been reported, contributing to the diversity of chemical compounds available for further exploration (Hote & Lokhande, 2014).
Propriétés
IUPAC Name |
(2-cyclohexylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLPGZCITOPZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)



![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)


![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)
![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)
![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)
